Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate
Description
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is an azetidine-based compound featuring a benzyl carbamate group at the 1-position and a 3-iodopropyl substituent at the 3-position of the azetidine ring. The iodine atom in the 3-iodopropyl group may confer unique reactivity, such as participation in cross-coupling reactions or nucleophilic substitutions, due to iodide’s role as a leaving group .
Properties
IUPAC Name |
benzyl 3-(3-iodopropyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-8-4-7-13-9-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJVOAPBMUCTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate exhibits potential as a pharmacophore in drug design due to its structural features conducive to biological activity. Its derivatives have been investigated for their roles as inhibitors of enzymes such as arginase, which is crucial in the urea cycle. Arginase inhibitors are being explored for their therapeutic potential in treating conditions like cancer and cardiovascular diseases .
Case Study: Arginase Inhibition
- Compound : this compound derivatives
- Target : Arginase (ARG)
- IC50 Values : Various derivatives demonstrated micromolar activity against bovine liver arginase, indicating their potential as selective inhibitors .
Synthetic Methodologies
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of azetidine derivatives. Azetidines are known for their strained ring systems, which make them excellent candidates for nucleophilic ring-opening reactions and other transformations.
Synthesis of Functionalized Azetidines
- Methodologies : Recent advancements have highlighted the use of this compound in synthesizing various functionalized azetidines through nucleophilic substitutions and cycloadditions .
- Applications : These functionalized azetidines are being explored for their use in peptidomimetics and as ligands in catalytic processes, enhancing their utility in developing new materials and pharmaceuticals .
Bioactive Compound Development
This compound is utilized as a precursor for synthesizing bioactive compounds. Its derivatives have shown promise in developing libraries of compounds with potential applications in treating inflammatory diseases and bacterial infections.
Example Applications
- Bronchodilators : Compounds derived from this compound have been reported to possess bronchodilating properties, making them candidates for asthma treatment .
- Antibacterial Agents : The synthesis of azetidine derivatives has led to the discovery of antibacterial agents that could address antibiotic resistance issues .
Mechanism of Action
The mechanism by which Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table compares Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and synthetic applications.
Biological Activity
Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate is a synthetic compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHINO
- Molecular Weight : 273.12 g/mol
- IUPAC Name : this compound
The presence of the azetidine ring contributes to its unique properties, including potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with azetidine structures can influence:
- Enzyme Inhibition : Similar azetidine derivatives have been shown to inhibit specific enzymes, such as protein kinases and phosphatases, which are crucial in various signaling pathways .
- Receptor Modulation : Azetidine-containing compounds can act as ligands for neurotransmitter receptors, thereby affecting neurotransmission and potentially offering therapeutic effects in neurodegenerative diseases .
Antimicrobial Activity
Azetidine derivatives have demonstrated antimicrobial properties. For instance, studies on related compounds indicate that they can exhibit significant activity against Gram-positive bacteria. The structural features of this compound may enhance its effectiveness against specific bacterial strains due to the presence of the iodine substituent, which is known to increase lipophilicity and membrane permeability .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of azetidine derivatives. For example, compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from apoptosis in models of neurodegeneration. This suggests that this compound may also possess neuroprotective properties, potentially making it a candidate for treating conditions like Alzheimer's disease .
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Neuroprotective Study :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-iodopropyl group serves as a key site for nucleophilic substitutions due to the electrophilic nature of the iodine atom. This enables functional group transformations critical for pharmaceutical intermediate synthesis.
Key Mechanisms
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SN₂ Displacement : The primary alkyl iodide undergoes bimolecular nucleophilic substitution with nucleophiles (e.g., amines, thiols, alkoxides). Triethylamine is often used to scavenge hydrogen iodide byproducts .
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Phase-Transfer Catalysis : Reactions are accelerated by iodide-containing catalysts like tetrabutylammonium iodide, enhancing reaction rates in polar aprotic solvents (e.g., DMSO) .
Example Reaction
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DMF, K⁺I⁻, Na₂CO₃, 50–100°C, 6–12h | 1-Benzyl-3,3-dimethoxyazetidine | 58% | |
| 3-Hydroxyazetidine | DMSO, (COCl)₂, Et₃N, RT | 1-tert-Butyloxycarbonyl-3-azetidinone | 91% |
Cyclization and Ring-Opening Reactions
The azetidine ring participates in cyclization and ring-opening reactions under controlled conditions, enabling access to diverse heterocycles.
Cyclization via Triethylamine
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Protocol : A solution of amino alcohols in triethylamine undergoes thermal cyclization (50–150°C) to form azetidine derivatives. Triethylamine acts as both solvent and base, precipitating byproducts like HCl .
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Example : Cyclization of 1-benzylazetidine-3-carboxylic acid derivatives yields azetidine-3-carboxylic acids with plant growth regulant properties .
Ring-Opening
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Acid-Mediated Hydrolysis : Strong acids (e.g., HCl) induce ring-opening to form linear amines or carbonyl compounds.
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Nucleophilic Attack : Azetidine rings open under nucleophilic conditions (e.g., Grignard reagents), though specific examples for this compound require further validation .
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed cross-couplings, such as:
-
Suzuki–Miyaura Coupling : Pd-catalyzed coupling with boronic acids to form C–C bonds.
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Ulmann-Type Coupling : Cu-mediated coupling with aryl halides for biaryl synthesis .
Functional Group Interconversion
The benzyloxycarbonyl (Cbz) protecting group allows selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH), enabling further functionalization .
Deprotection Example
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-Cbz-azetidine derivative | H₂, Pd/C, MeOH, RT | Free azetidine amine | 85–95% |
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate to ensure safety and stability?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols or dust. Avoid generating dust by using wet methods or closed systems during weighing .
- Storage : Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Ensure compatibility with materials like glass or PTFE to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid water to prevent spread, and dispose as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- A typical route involves functionalizing azetidine precursors. For example:
Start with tert-butyl 3-oxoazetidine-1-carboxylate (a common intermediate).
Introduce the iodopropyl chain via nucleophilic substitution or alkylation using 1,3-diiodopropane.
Deprotect the tert-butyl group under acidic conditions (e.g., HCl in dioxane).
Install the benzyl carbamate group via coupling with benzyl chloroformate .
- Key intermediates include tert-butyl-protected azetidines and iodopropane derivatives, with characterization via -NMR and LC-MS to confirm regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of this compound?
- Methodological Answer :
- LogP Determination : Use reversed-phase HPLC with a C18 column and calibrate against standards with known LogP values. Compare experimental results with computational predictions (e.g., ChemAxon or ACD/Labs) to identify outliers .
- Solubility Analysis : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis for quantification. Note discrepancies due to polymorphic forms or hydration states .
- Cross-Validation : Replicate studies using standardized protocols (e.g., OECD guidelines) and report deviations in purity (>95% by HPLC) or solvent history .
Q. What strategies enhance the reactivity of the iodopropyl chain in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Activation of C-I Bond : Use Pd(PPh) or NiCl(dppp) catalysts with excess KCO in DMF/HO. Add KI to stabilize the transition state and prevent β-hydride elimination .
- Protection of Azetidine : Protect the carbamate group with Boc to prevent side reactions. Post-coupling, deprotect using TFA/CHCl (1:1) .
- Optimization : Screen solvents (THF vs. toluene) and temperatures (60–100°C) to balance reaction rate and byproduct formation. Monitor via TLC (silica, ethyl acetate/hexane) .
Q. How can the iodopropyl moiety be leveraged in photoaffinity labeling for studying protein-ligand interactions?
- Methodological Answer :
- Photoactivation : Irradiate at 254 nm to generate a reactive iodine radical, enabling covalent bonding with proximal amino acids (e.g., cysteine or tyrosine) .
- Workflow :
Incubate the compound with target proteins (e.g., kinases) under physiological conditions.
Crosslink via UV light (5–10 min, 4°C).
Digest proteins with trypsin and identify labeled peptides via LC-MS/MS .
- Controls : Include dark controls (no UV) and competition assays with unlabeled analogs to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
